molecular formula C9H20O2Si2 B14280964 CID 78062077

CID 78062077

Katalognummer: B14280964
Molekulargewicht: 216.42 g/mol
InChI-Schlüssel: RXOURCZOGSWWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78062077” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78062077 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and conditions are typically documented in scientific literature and patents. For instance, the preparation of crystal forms of certain compounds involves specific reaction conditions to achieve desired physiochemical stability and purity .

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and ensuring consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78062077 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are crucial for the success of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 78062077 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CID 78062077 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biological or chemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: CID 78062077 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications.

List of Similar Compounds: Some similar compounds to this compound include those with related chemical structures or functional groups. These compounds can be identified using chemical databases and similarity search tools .

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique chemical properties, preparation methods, and applications make it a valuable subject of study

Eigenschaften

Molekularformel

C9H20O2Si2

Molekulargewicht

216.42 g/mol

InChI

InChI=1S/C9H20O2Si2/c1-10-9(11-2)12-8-5-6-13(3,4)7-8/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

RXOURCZOGSWWBS-UHFFFAOYSA-N

Kanonische SMILES

COC(OC)[Si]C1CC[Si](C1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.